Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate
Description
Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a 1-benzofuran-2-carboxylate core substituted at the 3-position with a complex aminomethyl side chain. The side chain comprises a methylamino group linked to a carbamoyl-methyl moiety, which is further attached to a 2-chlorophenyl group. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol . This compound is cataloged by Enamine Ltd (EN 300-396860) and CymitQuimica, indicating its availability for research applications, particularly in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C21H21ClN2O4 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 3-[[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]methyl]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-3-27-21(26)20-15(14-8-4-7-11-18(14)28-20)12-24(2)13-19(25)23-17-10-6-5-9-16(17)22/h4-11H,3,12-13H2,1-2H3,(H,23,25) |
InChI Key |
PJVVDOSHHWYTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)CN(C)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, often using a chlorophenyl halide and a suitable nucleophile.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s pharmacological and physicochemical properties are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related benzofuran derivatives:
Key Observations :
- Electronic Effects : The 2-chlorophenyl group’s electron-withdrawing nature could modulate the benzofuran ring’s reactivity and binding affinity, contrasting with electron-donating groups like ethylsulfanyl in fluorinated analogues .
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization of the benzofuran core, similar to methods described for ethyl 3-((isopropylimino)methyleneamino)-2,3-dihydrobenzofuran-2-carboxylate, which employs acetonitrile and K₂CO₃ for coupling reactions .
Pharmacological Potential
- Antimicrobial Activity : Ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetate demonstrates antibacterial and antifungal properties, attributed to the fluorinated benzofuran core and sulfur-containing substituents .
- Antitumor Potential: Compounds like ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate show promise in anticancer research due to their ability to disrupt cellular pathways .
Computational Insights
Advanced docking methods like Glide XP () are employed to predict binding modes and affinities of benzofuran derivatives.
Q & A
Q. What are the typical synthetic routes for Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate, and how are intermediates characterized?
The synthesis involves multi-step reactions starting with benzofuran-2-carboxylate derivatives. Key steps include:
- Benzofuran core formation : Cyclization of substituted phenols with ethyl glyoxylate under acidic conditions .
- Functionalization : Introduction of the 2-chlorophenyl carbamoyl group via nucleophilic substitution or amide coupling, followed by methylamino methylation using formaldehyde and methylamine .
- Characterization of intermediates : NMR (¹H/¹³C) and IR spectroscopy confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for esters, amide I/II bands at 1650–1550 cm⁻¹) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the purity and stability of this compound validated in pharmacological studies?
- Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard. Impurities >0.1% are flagged .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products. Hydrolysis of the ester group is a common instability pathway .
Q. What spectroscopic techniques are critical for confirming its structural identity?
- ¹H/¹³C NMR : Assignments focus on benzofuran protons (δ 6.8–7.5 ppm), ester carbonyl (δ ~165 ppm), and methylamino groups (δ 2.3–3.1 ppm) .
- High-resolution MS : Exact mass confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂ClN₂O₄: 401.1265) .
Advanced Research Questions
Q. How can contradictory yields in multi-step syntheses be resolved?
Discrepancies often arise from competing side reactions (e.g., over-alkylation during methylamino methylation). Mitigation strategies include:
- Optimized stoichiometry : Limiting formaldehyde to 1.1 equivalents reduces di-methylation byproducts .
- Temperature control : Maintaining <50°C during amide coupling minimizes ester hydrolysis .
- Catalyst screening : Pd(OAc)₂ improves regioselectivity in C–H arylation steps (yields increase from 45% to 72%) .
Q. How do structural modifications (e.g., substituent position) influence bioactivity?
- 2-Chlorophenyl group : Meta-substitution enhances binding to hydrophobic enzyme pockets (e.g., IC₅₀ = 1.2 µM vs. para-substituted analogs at 8.7 µM) .
- Methylamino spacer : Increases solubility (logP reduced from 3.8 to 2.9) without compromising membrane permeability .
- Benzofuran core : Rigidity improves target selectivity; replacing with benzothiophene reduces activity by 60% .
Q. What analytical challenges arise in resolving spectral data contradictions (e.g., NMR vs. computational predictions)?
Discrepancies in ¹³C NMR shifts (e.g., calculated δ 165.5 ppm vs. observed δ 163.8 ppm for the ester carbonyl) may stem from:
Q. How can researchers address conflicting data between in vitro and in vivo efficacy studies?
- Pharmacokinetic factors : Poor oral bioavailability (e.g., F = 12% in rats) due to esterase-mediated hydrolysis may explain in vitro potency (IC₅₀ = 0.5 µM) vs. in vivo inactivity .
- Metabolite interference : LC-MS/MS identifies active metabolites (e.g., carboxylic acid derivative with IC₅₀ = 5.3 µM) .
Recommendation : Prodrug strategies (e.g., tert-butyl ester) improve metabolic stability .
Q. What computational methods predict binding modes to biological targets (e.g., kinases)?
- Docking studies (AutoDock Vina) : The benzofuran core occupies the ATP-binding pocket of kinases, with hydrogen bonds to hinge residues (e.g., Glu91 in PKA) .
- MD simulations (GROMACS) : Methylamino group flexibility allows adaptation to conformational changes in the target .
Methodological Guidance
Q. How to design SAR studies for optimizing activity against enzyme targets?
- Scaffold diversification : Synthesize analogs with varying substituents (e.g., 3-chloro vs. 4-chloro phenyl groups) .
- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) .
- Data analysis : Use Free-Wilson or Hansch analysis to correlate substituent properties (e.g., Hammett σ) with activity .
Q. What strategies mitigate toxicity concerns in preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
